![molecular formula C11H14O4S B14212141 [(2,5-Dihydroxy-3,4,6-trimethylphenyl)sulfanyl]acetic acid CAS No. 792916-97-3](/img/structure/B14212141.png)
[(2,5-Dihydroxy-3,4,6-trimethylphenyl)sulfanyl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2,5-Dihydroxy-3,4,6-trimethylphenyl)sulfanyl]acetic acid is an organic compound characterized by the presence of hydroxyl groups, methyl groups, and a sulfanyl group attached to a phenyl ring, along with an acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(2,5-Dihydroxy-3,4,6-trimethylphenyl)sulfanyl]acetic acid typically involves the introduction of the sulfanyl group to a phenyl ring substituted with hydroxyl and methyl groups. One common method is the reaction of 2,5-dihydroxy-3,4,6-trimethylphenyl derivatives with thiol-containing reagents under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
[(2,5-Dihydroxy-3,4,6-trimethylphenyl)sulfanyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to modify the sulfanyl group.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups to the phenyl ring.
Aplicaciones Científicas De Investigación
[(2,5-Dihydroxy-3,4,6-trimethylphenyl)sulfanyl]acetic acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which [(2,5-Dihydroxy-3,4,6-trimethylphenyl)sulfanyl]acetic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The hydroxyl and sulfanyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s activity. The specific pathways involved depend on the context of its application, such as biochemical assays or therapeutic studies.
Comparación Con Compuestos Similares
Similar Compounds
2,5-Dihydroxybenzoic acid: Similar in structure but lacks the sulfanyl group.
3,4,5-Trimethylphenol: Contains methyl groups but lacks the acetic acid moiety.
Thioglycolic acid: Contains a sulfanyl group but differs in the phenyl ring substitution.
Uniqueness
[(2,5-Dihydroxy-3,4,6-trimethylphenyl)sulfanyl]acetic acid is unique due to the combination of hydroxyl, methyl, and sulfanyl groups on the phenyl ring, along with the acetic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
792916-97-3 |
|---|---|
Fórmula molecular |
C11H14O4S |
Peso molecular |
242.29 g/mol |
Nombre IUPAC |
2-(2,5-dihydroxy-3,4,6-trimethylphenyl)sulfanylacetic acid |
InChI |
InChI=1S/C11H14O4S/c1-5-6(2)10(15)11(7(3)9(5)14)16-4-8(12)13/h14-15H,4H2,1-3H3,(H,12,13) |
Clave InChI |
XTEIHGRXXKTDOC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C(=C1O)C)SCC(=O)O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-{4-[5-(4-Methylphenyl)-1,2-dihydro-3H-pyrazol-3-ylidene]-2,4-dihydro-3H-pyrazol-3-ylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14212065.png)
![4-[(4-Iodophenyl)ethynyl]benzaldehyde](/img/structure/B14212072.png)


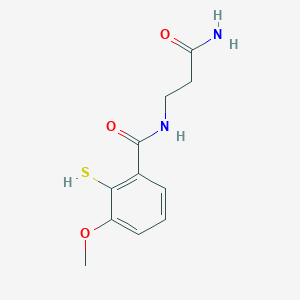

![2,6-Dimethoxy-4-[(2,4,6-trifluorophenyl)methoxy]benzaldehyde](/img/structure/B14212093.png)
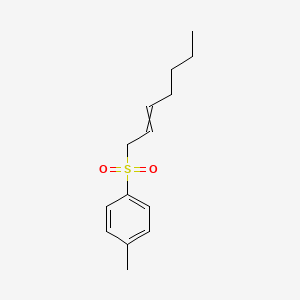
methanone](/img/structure/B14212100.png)
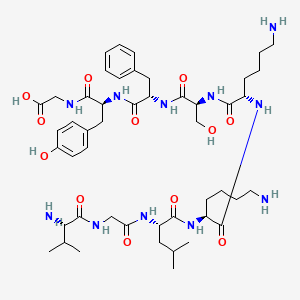
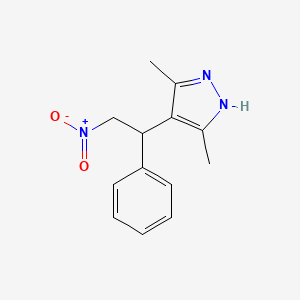

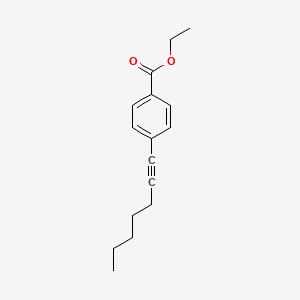
![2-{6-[3-(Hydroxymethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile](/img/structure/B14212131.png)
